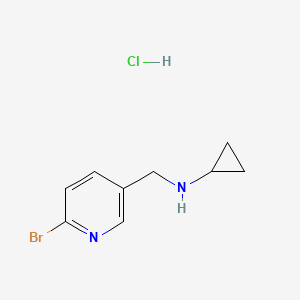

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate

货号 B567770

CAS 编号:

1245906-64-2

分子量: 281.884

InChI 键: HTCGTCBBPPXGCU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis of Fluorinated Pyridines

- Summary of Application : Fluorinated pyridines are synthesized for various applications, including local radiotherapy of cancer and other biologically active compounds . The interest towards fluoropyridines is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Methods of Application/Experimental Procedures : Several methods exist for the synthesis of fluoropyridines. One such method is the Baltz-Schiemann reaction, which allows the synthesis of fluorinated pyridines in almost quantitative yields . For example, 2-fluoropyridines were prepared in 91–94% yields by diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .

- Results/Outcomes : The synthesis of fluoropyridines has led to the development of potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Synthesis of Various Fluoropyridines

- Summary of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . These fluoropyridines have a special interest as potential imaging agents for various biological applications .

- Methods of Application/Experimental Procedures : There are several methods for the synthesis of various fluoropyridines. For instance, the Umemoto reaction and the Balts-Schiemann reaction are commonly used . These methods allow for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .

- Results/Outcomes : The synthesis of various fluoropyridines has led to the development of potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Synthesis of Various Fluoropyridines

- Summary of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

- Methods of Application/Experimental Procedures : There are several methods for the synthesis of various fluoropyridines. For instance, the Umemoto reaction and the Balts-Schiemann reaction are commonly used . These methods allow for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .

- Results/Outcomes : The synthesis of various fluoropyridines has led to the development of potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

未来方向

属性

IUPAC Name |

potassium;(5-bromo-2-fluoropyridin-3-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BBrF4N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCGTCBBPPXGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1F)Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BBrF4KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855875 |

Source

|

| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate | |

CAS RN |

1245906-64-2 |

Source

|

| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

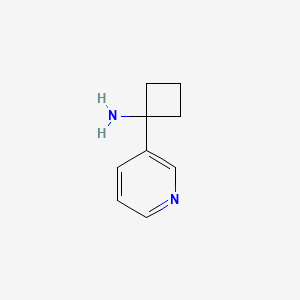

1-(Pyridin-3-yl)cyclobutanamine

1212058-02-0

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)